Glycyl-glycyl-cysteine

概要

説明

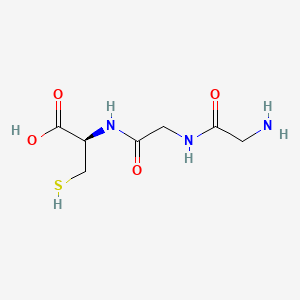

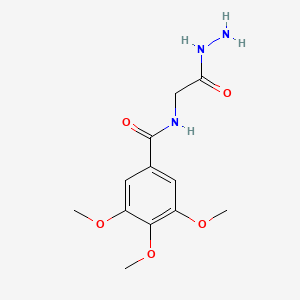

Glycyl-glycyl-cysteine is a tripeptide composed of two glycine molecules and one cysteine molecule. Cysteine is a semi-essential amino acid that contains a thiol (sulfhydryl) group and is important for protein synthesis, detoxification, and diverse metabolic functions. The presence of cysteine in peptides can confer various biological activities, including enzymatic functions and redox reactions due to its ability to form disulfide bonds.

Synthesis Analysis

The synthesis of cysteine-containing compounds can be complex due to the reactivity of the thiol group. In the context of metal-organic frameworks (MOFs), cysteine has been functionalized to create a composite with high efficiency for enriching N-linked glycopeptides in cell lysates . Another approach involved the synthesis of cysteine-containing derivatives of glycyrrhizic acid, which were coupled with Cys(Bzl) esters or dipeptides using the active ester method or Woodward's reagent K . These methods demonstrate the versatility of cysteine in chemical synthesis and its potential for creating compounds with significant biological activities.

Molecular Structure Analysis

The molecular structure of cysteine-containing compounds is critical for their function. The thiol group in cysteine is reactive and can form disulfide bonds, which are important for the structural integrity of proteins. In the case of the cysteine-functionalized MOF, the thiol group likely interacts with the gold nanoparticles to create a stable structure that is effective in glycopeptide enrichment . The cysteine derivatives of glycyrrhizic acid also rely on the thiol group for their immunostimulating activity, as it is essential for coupling with other molecules .

Chemical Reactions Analysis

Cysteine can undergo various chemical reactions due to its thiol group. It can form mixed-disulfide conjugates with other thiol-containing compounds, such as glutathione, which can have biological activities like cancer prevention and anti-inflammatory effects . The ability to form disulfide bonds is also utilized in the synthesis of cysteine-containing derivatives, which can enhance the immunostimulating properties of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cysteine-containing compounds are influenced by the presence of the thiol group. This group contributes to the hydrophilicity and reactivity of the compounds. For example, the cysteine-functionalized MOF exhibits a large specific surface area and ultrahigh hydrophilicity, which are advantageous for the enrichment of glycopeptides . The mixed-disulfide conjugates of cysteine and glutathione have shown potential for inducing phase II enzymes and inhibiting nitric oxide production, indicating their chemical reactivity has biological implications .

科学的研究の応用

Enzymatic Specificity and Structure

- Glycyl endopeptidase : A cysteine endopeptidase notable for its unique specificity for cleaving C-terminal to glycyl residues, and its resistance to inhibition by cystatin family inhibitors. Its crystal structure differs from papain due to specific substitutions at its substrate binding site, offering insights into its unique enzyme specificity (O'Hara et al., 1995).

Bioorganic Chemistry

- Cytochrome C Synthesis : Glycyl-glycyl-cysteine reacts with protoporphyrinogen to form a protoporphyrin-tetrapeptide, which has led to the synthesis of a new hemopeptide through the insertion of iron (Sano et al., 1964).

- Bioorganic Radical Stability : The stability of glycyl-type radicals, crucial in enzymatic catalysis, can be experimentally probed via mass spectrometry. This method aids in understanding the role and stability of bioorganic radicals (Tan et al., 2014).

Nutritional and Clinical Benefits

- Cysteine-enriched Protein Supplements : Cysteine, as part of glycyl-glycyl-cysteine, plays a rolein metabolic pathways involving methionine, taurine, and glutathione (GSH), and may enhance antioxidant status in various diseases. Dietary cysteine supplements show promise in improving health outcomes, particularly in stressed and inflammatory states (McPherson & Hardy, 2011).

Peptide Bond Chemistry

- Peptide Synthesis : Studies have explored the efficiency of glycyl endopeptidase catalyzed solid-to-solid synthesis for various model peptides. The reaction conditions, including substrate ratios and inclusion of solid cysteine, significantly affect the rate and conversion outcomes (Chaiwut et al., 2007).

Biochemical Analysis

- Determination in Biological Fluids : Advanced techniqueshave been developed for the quantification of bioactive low-molecular-mass thiols, including glycyl-glycyl-cysteine, in human plasma, urine, and saliva. These methods are crucial for understanding the physiological roles and health implications of these compounds (Zhang et al., 2014).

Agricultural Applications

- Impact on Crop Development : The application of amino acids, including glycyl-glycyl-cysteine, has shown to influence nitrogen metabolism and productivity in crops like soybeans. This research suggests potential agricultural benefits of amino acid applications (Teixeira et al., 2018).

Coordination Chemistry

- Interactions with Peptides : Studies on molybdocene dichloride's interaction with cysteine-containing peptides, including glycyl-glycyl-cysteine, provide insights into coordination chemistry. These interactions are crucial for understanding the molecular mechanisms of metal-peptide complexes (Erxleben, 2005).

Metabolic Pathway Analysis

- Role in Amino Acid Metabolism : Research on the protozoan parasite Entamoeba histolytica reveals how l-cysteine deprivation, including glycyl-glycyl-cysteine, affects core metabolic pathways like glycolysis and amino acid metabolism. This highlights the essentiality of this amino acid in biological processes (Husain et al., 2010).

Safety And Hazards

将来の方向性

The glycyl radical enzyme family, which includes glycyl-glycyl-cysteine, has been extensively studied recently, leading to the discovery of several new members of the enzyme family . Future research may focus on understanding the activation and catalysis of these enzymes, which could lead to the development of treatments for diseases associated with the intracellular role of these enzymes .

特性

IUPAC Name |

(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4S/c8-1-5(11)9-2-6(12)10-4(3-15)7(13)14/h4,15H,1-3,8H2,(H,9,11)(H,10,12)(H,13,14)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOGEHIWMJMAHT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CNC(=O)CN)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CNC(=O)CN)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241827 | |

| Record name | Glycyl-glycyl-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycyl-glycyl-cysteine | |

CAS RN |

95416-30-1 | |

| Record name | Glycyl-glycyl-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095416301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-glycyl-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1330269.png)